(2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
(2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known to impart significant stability and lipophilicity, making it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions are crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted products depending on the specific reaction and reagents used.
Scientific Research Applications
(2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s stability and lipophilicity make it useful in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethyl benzimidazoles
- 2-Trifluoromethyl benzoxazoles
- 2-Trifluoromethyl benzothiazoles
Uniqueness
Compared to these similar compounds, (2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid is unique due to its amino acid structure, which allows it to participate in a broader range of biological and chemical interactions. The presence of the amino group also provides additional sites for functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2S)-2-amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-2-7(11(15,16)17)5(3-6)4-8(18)9(19)20/h1-3,8H,4,18H2,(H,19,20)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSSWZMUJYBVRB-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C[C@@H](C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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